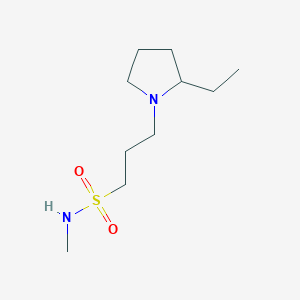
7-bromo-2-(chloromethyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-2-(chloromethyl)-1,3-benzoxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with bromine at the 7th position and a chloromethyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(chloromethyl)-1,3-benzoxazole typically involves the bromination of 2-(chloromethyl)-1,3-benzoxazole. This can be achieved through the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(chloromethyl)-1,3-benzoxazole.
Bromination: The bromination of 2-(chloromethyl)-1,3-benzoxazole is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
7-bromo-2-(chloromethyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzoxazole derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The bromine atom at the 7th position can be involved in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl-benzoxazole derivative, while coupling reactions could produce various aryl-substituted benzoxazole compounds.
科学的研究の応用
7-bromo-2-(chloromethyl)-1,3-benzoxazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Biological Studies: The compound and its derivatives can be studied for their biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-bromo-2-(chloromethyl)-1,3-benzoxazole would depend on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and chloromethyl groups can facilitate binding interactions or covalent modifications, leading to the desired biological effect. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
2-(chloromethyl)-1,3-benzoxazole: Lacks the bromine substitution, which may affect its reactivity and biological activity.
7-bromo-1,3-benzoxazole: Lacks the chloromethyl group, which may limit its use in nucleophilic substitution reactions.
2-(bromomethyl)-1,3-benzoxazole: Similar structure but with a bromomethyl group instead of chloromethyl, which may influence its reactivity and applications.
Uniqueness
7-bromo-2-(chloromethyl)-1,3-benzoxazole is unique due to the presence of both bromine and chloromethyl groups, which provide versatile reactivity for various chemical transformations
特性
IUPAC Name |
7-bromo-2-(chloromethyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-2-1-3-6-8(5)12-7(4-10)11-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOULWITLNUIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B6616957.png)





![4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride](/img/structure/B6617017.png)






![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)
